Insulin Lispro

Catalog No.
S1532625
CAS No.
133107-64-9
M.F
C257H389N65O77S6
M. Wt
5814 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Lispro

CAS Number

133107-64-9

Product Name

Insulin Lispro

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H389N65O77S6

Molecular Weight

5814 g/mol

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

WNRQPCUGRUFHED-DETKDSODSA-N

SMILES

Array

Synonyms

28(B)-Lys-29(B)-Pro-insulin, 28(B)-lysine-29(B)-prolineinsulin, Humalog, Humalog Kwikpen, insulin LISPRO, insulin, Lys(28B)-Pro(29B)-, insulin, lysyl(28B)-prolyl(28B)-, Kwikpen, Humalog, lispro, Lispro, Insulin, LYSPRO

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

The exact mass of the compound Insulin lispro is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Short-Acting. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin lispro is a recombinant rapid-acting human insulin analog characterized by the inversion of the proline and lysine residues at positions B28 and B29 of the B-chain [1]. This targeted structural modification drastically reduces the molecule's propensity to self-associate into stable hexamers in the subcutaneous tissue compared to native human insulin [2]. From a procurement and formulation perspective, insulin lispro is utilized when a rapid onset of action (approximately 15 minutes) and a short duration of activity (under 5 hours) are required for glycemic control or metabolic assays [1]. It is typically formulated with zinc and m-cresol to maintain hexameric stability in the vial, which then rapidly dissociates into bioavailable monomers upon injection, making it a critical active pharmaceutical ingredient (API) for fast-acting delivery systems [3].

Substituting insulin lispro with regular human insulin (RHI) fundamentally alters the pharmacokinetic profile and formulation compatibility of the final product[1]. RHI natively forms robust, tightly bound hexamers in the presence of zinc, which require 30 to 60 minutes to dissociate into active monomers post-injection, leading to delayed onset and prolonged duration of action [2]. In contrast, the B28/B29 inversion in insulin lispro creates steric hindrance that weakens dimer and hexamer interfaces, allowing for near-instantaneous dissociation into monomers in vivo[1]. Furthermore, in advanced zinc-free formulation research aimed at ultrafast delivery, RHI remains primarily hexameric, whereas insulin lispro can be driven to a highly monomeric state (up to 70%) using specific excipients [3]. Procuring RHI instead of lispro will result in failure for applications requiring rapid absorption, precise postprandial control, or monomeric isolation.

In Vivo Absorption and Peak Serum Concentration Timing

Clinical pharmacokinetic data demonstrates that insulin lispro achieves peak serum concentrations significantly faster than regular human insulin[1]. When administered subcutaneously at 0.1 to 0.4 units/kg, insulin lispro reaches peak serum levels between 30 and 90 minutes, whereas equivalent doses of regular human insulin peak between 50 and 120 minutes [2]. This accelerated absorption is directly linked to the weakened hexameric state of lispro, facilitating rapid monomer release [1].

Evidence DimensionTime to peak serum concentration
Target Compound DataInsulin Lispro: 30 to 90 minutes
Comparator Or BaselineRegular Human Insulin: 50 to 120 minutes
Quantified Difference20 to 30 minutes faster peak onset
ConditionsSubcutaneous administration of 0.1-0.4 units/kg in healthy subjects

Essential for formulators and clinicians designing mealtime insulin therapies that require an immediate pharmacokinetic response without delayed hypoglycemia.

Monomer Fraction in Zinc-Free Formulations

In the development of next-generation ultrafast insulin formulations, the ability to isolate the active monomer is critical. When formulated in zinc-free conditions using glycerol and phenoxyethanol, insulin lispro can achieve a monomer content of approximately 57% to 70% [1]. Under identical zinc-free formulation conditions, regular human insulin remains primarily in the hexameric state [2]. This structural flexibility makes lispro highly responsive to excipient-driven monomerization.

Evidence DimensionMonomer content in zinc-free formulation
Target Compound DataInsulin Lispro: ~57-70% monomeric
Comparator Or BaselineRegular Human Insulin: Primarily hexameric (low monomer fraction)
Quantified DifferenceSubstantial shift to monomeric state exclusively in the lispro analog
ConditionsZinc-free phosphate buffer with glycerol (2.6%) and phenoxyethanol (0.85%)

Validates insulin lispro as the required API precursor for engineering ultra-fast, monomer-driven insulin delivery systems where regular human insulin fails.

Receptor Binding Affinity and Mitogenic Safety Profile

Modifications to the insulin structure can inadvertently increase affinity for the IGF-1 receptor, raising mitogenic safety concerns. Insulin lispro maintains an insulin receptor binding affinity nearly identical to human insulin, with only a slightly elevated IGF-1 receptor affinity [1]. In contrast, long-acting analogs like insulin glargine exhibit a 6- to 8-fold increased IGF-1 receptor affinity and higher mitogenic potency compared to human insulin [1]. This confirms that lispro's rapid-acting modifications do not compromise its core metabolic safety profile.

Evidence DimensionIGF-1 receptor affinity increase vs human insulin
Target Compound DataInsulin Lispro: Slightly elevated (comparable to human insulin)
Comparator Or BaselineInsulin Glargine: 6- to 8-fold increase
Quantified DifferenceSignificantly lower IGF-1R affinity and mitogenic potency in lispro compared to glargine
ConditionsCompetitive binding assay using purified human receptors and human osteosarcoma cells

Provides regulatory and safety justification for selecting lispro over other structurally modified analogs when baseline mitogenic profiles must be maintained.

Active Pharmaceutical Ingredient for Rapid-Acting Mealtime Formulations

Due to its accelerated time to peak serum concentration (30-90 minutes) compared to regular human insulin, insulin lispro is the standard API for prandial (mealtime) insulin formulations[1]. It is specifically utilized in manufacturing workflows that incorporate zinc and m-cresol to stabilize the weak hexamers in the vial, ensuring rapid dissociation upon subcutaneous injection [2].

Precursor for Ultrafast Monomeric Insulin Engineering

Insulin lispro is the preferred baseline compound for research into next-generation, ultrafast insulin formulations. Because regular human insulin remains hexameric even without zinc, formulators use zinc-free insulin lispro combined with novel amphiphilic copolymer excipients and phenoxyethanol to achieve highly monomeric (up to 70%) solutions that mimic physiological insulin secretion rates [3].

Automated Closed-Loop Insulin Delivery Systems (Artificial Pancreas)

In continuous subcutaneous insulin infusion (CSII) pumps, insulin lispro is selected over regular human insulin due to its shorter half-life (approximately 1 hour) and faster clearance [1]. This pharmacokinetic profile minimizes 'insulin stacking'—a critical procurement requirement for algorithmic pump systems that need to rapidly adjust dosing without inducing delayed hypoglycemia [1].

Hydrogen Bond Acceptor Count

89

Hydrogen Bond Donor Count

84

Exact Mass

5811.6913101 Da

Monoisotopic Mass

5809.6846004 Da

Heavy Atom Count

405

Drug Indication

Insulin lispro is indicated to improve glycemic control in adult and pediatric patients with diabetes mellitus.
FDA Label
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Insulin lispro Sanofi is also indicated for the initial stabilisation of diabetes mellitus.
Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above. Treatment of diabetes mellitus in adults.
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilisation of diabetes mellitus.
For the treatment of adults and children with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Humalog is also indicated for the initial stabilisation of diabetes mellitus.
For the treatment of patients with diabetes mellitus who require insulin for the maintenance of normal glucose homeostasis. Liprolog is also indicated for the initial stabilization of diabetes mellitus. Liprolog is a short acting insulin and may be used in conjunction with a longer acting human insulin. Liprolog is indicated for preprandial administration.
FDA- Approved Indications

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AB04
A10AB04, A10AD04
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AB - Insulins and analogues for injection, fast-acting
A10AB04 - Insulin lispro
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AC - Insulins and analogues for injection, intermediate-acting
A10AC04 - Insulin lispro
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AD - Insulins and analogues for injection, intermediate- or long-acting combined with fast-acting
A10AD04 - Insulin lispro

Mechanism of Action

Insulin lispro binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Reversal of the proline and lysine residues at positions B28 and B29 of native insulin eliminates hydrophobic interactions and weakens some of the hydrogen bonds that contribute to the stability of the insulin dimers that comprise insulin hexamers. Hexamers of insulin lispro are produced in the presence of zinc and m-cresol. These weakly associated hexamers quickly dissociate upon subcutaneous injection and are absorbed as monomers through vascular endothelial cells. These properties give insulin lispro its fast-acting properties.

Absorption Distribution and Excretion

Studies in healthy volunteers and patients with diabetes demonstrated that insulin lispro is absorbed more quickly than regular human insulin, specifically at the abdominal, deltoid, or femoral subcutaneous sites. In healthy volunteers given subcutaneous doses of insulin lispro ranging from 0.1 to 0.4 unit/kg, peak serum levels were seen 30 to 90 minutes after dosing. When healthy volunteers received equivalent doses of regular human insulin, peak insulin levels occurred between 50 to 120 minutes after dosing. After insulin lispro was administered in the abdomen, serum drug levels were higher, and the duration of action was slightly shorter than after deltoid or thigh administration. Bioavailability of insulin lispro is similar to that of regular human insulin. The absolute bioavailability after subcutaneous injection ranges from 55% to 77% with doses between 0.1 to 0.2 unit/kg, inclusive. The mean observed area under the serum insulin concentration-time curve from time zero to infinity was 2360 pmol hr/L to 2390 pmol hr/L. The corresponding mean peak serum insulin concentration was 795 pmol/L to 909 pmol/L, and the median time to maximum concentration was 1.0 hour.
When administered intravenously as bolus injections of 0.1 and 0.2 U/kg dose in two separate groups of healthy subjects, the mean volume of distribution of HUMALOG appeared to decrease with increase in dose (1.55 and 0.72 L/kg, respectively) in contrast to that of regular human insulin for which, the volume of distribution was comparable across the two dose groups (1.37 and 1.12 L/kg for 0.1 and 0.2 U/kg dose, respectively).
When administered intravenously, insulin lispro and regular human insulin demonstrated similar dose-dependent clearance, with a mean clearance of 21.0 mL/min/kg and 21.4 mL/min/kg, respectively (0.1 unit/kg dose), and 9.6 mL/min/kg and 9.4 mL/min/kg, respectively (0.2 unit/kg dose).

Metabolism Metabolites

Human metabolism studies have not been conducted. However, animal studies indicate that the metabolism of insulin lispro is identical to that of regular human insulin.

Wikipedia

Insulin_lispro

Biological Half Life

After subcutaneous administration of insulin lispro, the t1/2 is shorter than that of regular human insulin (1 versus 1.5 hours, respectively). For intravenous administration, insulin lispro demonstrated a mean t1/2 of 0.85 hours (51 minutes) and 0.92 hours (55 minutes), respectively for 0.1 unit/kg and 0.2 unit/kg doses, and regular human insulin mean t1/2 was 0.79 hours (47 minutes) and 1.28 hours (77 minutes), respectively for 0.1 unit/kg and 0.2 unit/kg doses.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024

Explore Compound Types